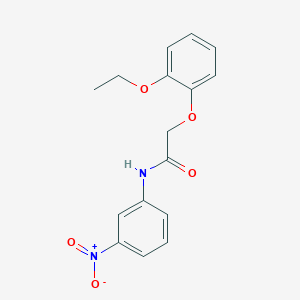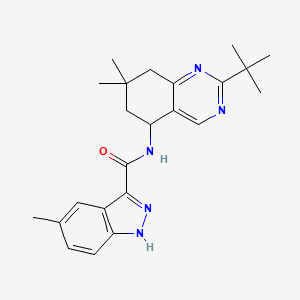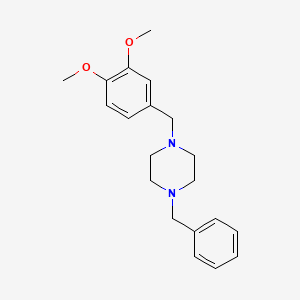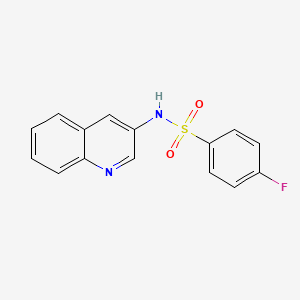![molecular formula C20H23F2N5O B5626668 N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-ethyl-1H-imidazol-1-yl)propanamide](/img/structure/B5626668.png)
N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-ethyl-1H-imidazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-ethyl-1H-imidazol-1-yl)propanamide” is a complex organic compound featuring a combination of several functional groups, including pyrazole, imidazole, and propanamide. Such compounds are of interest in the synthesis of pharmaceuticals due to their potential biological activities.
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multiple steps, starting from base pyrazole compounds. For example, the synthesis of N-substituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and -propanamines indicates a complex synthesis pathway, starting from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole or 4-acetoxy-1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole for similar compounds (Bruno et al., 1991).
Molecular Structure Analysis
The molecular structure of such compounds can be complex, featuring intramolecular interactions responsible for stabilization. Quantum chemical calculations, including density functional theory (DFT) methods, are often used to optimize the molecular structure and predict properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) (Sivakumar et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be influenced by their functional groups. For instance, pyrazole derivatives are known for their potential in forming hydrogen bonds and π-π stacking interactions, contributing to their chemical stability and reactivity in various conditions (Kumarasinghe et al., 2009).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, can be determined through experimental methods such as X-ray diffraction. For example, the crystal structure of related compounds reveals information about molecular conformation and intermolecular interactions, essential for understanding the compound's physical behavior (Kariuki et al., 2021).
Chemical Properties Analysis
Chemical properties like acidity, basicity, and reactivity towards other chemicals depend significantly on the compound's molecular structure. For instance, the presence of imidazole and pyrazole rings in a compound can impart unique chemical properties, such as the ability to act as ligands in complexation reactions or their reactivity in nucleophilic substitution reactions (Palombo et al., 2019).
Propiedades
IUPAC Name |
N-[1-[1-(2,4-difluorophenyl)-5-methylpyrazol-4-yl]ethyl]-3-(2-ethylimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N5O/c1-4-19-23-8-10-26(19)9-7-20(28)25-13(2)16-12-24-27(14(16)3)18-6-5-15(21)11-17(18)22/h5-6,8,10-13H,4,7,9H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGHJDKBWSUHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCC(=O)NC(C)C2=C(N(N=C2)C3=C(C=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-fluoro-4-methylbenzoyl)-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5626587.png)

![5-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazine-2-carboxamide](/img/structure/B5626598.png)
![N~1~-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N~2~-methyl-N~2~-phenylglycinamide](/img/structure/B5626600.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5626601.png)
![(4S)-3-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5626617.png)
![8-(2-thienylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5626622.png)



![3-methyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5626656.png)

![azocan-1-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5626680.png)
![2-chloro-N-[4-(4-cyanophenoxy)phenyl]benzamide](/img/structure/B5626686.png)